

An In-depth Technical Guide to the Chemical Properties of Isomaltotetraose

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Compound of Interest

Compound Name: *Isomaltotetraose*

Cat. No.: *B15592645*

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Introduction

Isomaltotetraose is a tetrasaccharide belonging to the isomalto-oligosaccharide (IMO) family. It consists of four glucose units linked by α -(1 \rightarrow 6) glycosidic bonds. As a significant component of some functional foods and a product of enzymatic starch conversion, **isomaltotetraose** is gaining attention in the fields of nutrition, microbiology, and pharmacology. Its chemical properties, particularly its stability and prebiotic activity, make it a molecule of interest for drug development and as a functional food ingredient. This guide provides a comprehensive overview of the chemical properties of **isomaltotetraose**, detailed experimental protocols, and a visualization of its interaction with a key signaling pathway.

Chemical and Physical Properties

Isomaltotetraose is a white to off-white, hygroscopic solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₂₄ H ₄₂ O ₂₁	[2][3][4][5]
Molecular Weight	666.58 g/mol	[2][3][4][5]
CAS Number	35997-20-7	[2][3][4]
Appearance	White to off-white solid/powder	[1][2][3]
Melting Point	>210°C	[1]
Boiling Point (Predicted)	1102.8 ± 65.0 °C	[1]
Density (Predicted)	1.79 ± 0.1 g/cm ³	[1]
Solubility	H ₂ O: 250 mg/mL (375.05 mM); Methanol: Slightly soluble	[1][2]
Stability	Hygroscopic. Stable in acidic conditions and at moderately high temperatures.	[1][6]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination

This protocol is adapted from methods used for the analysis of isomalto-oligosaccharides.[4]

Objective: To determine the purity of an **isomaltotetraose** sample.

Equipment and Reagents:

- High-Performance Liquid Chromatograph (HPLC)
- Refractive Index Detector (RID)

- ACQUITY UPLC BEH Amide column (1.7 μm , 2.1 mm i.d. \times 15 cm) or equivalent
- Acetonitrile (HPLC grade)
- Triethylamine (reagent grade)
- Deionized water (resistivity $\geq 18 \text{ M}\Omega\cdot\text{cm}$)
- **Isomaltotetraose** reference standard

Procedure:

- Mobile Phase Preparation: Prepare a solution of 77% acetonitrile in deionized water. Add triethylamine to a final concentration of 0.2% (v/v). Filter the mobile phase through a 0.45 μm membrane filter.
- Standard Solution Preparation: Accurately weigh and dissolve the **isomaltotetraose** reference standard in deionized water to prepare a stock solution. Prepare a series of standard solutions by diluting the stock solution with deionized water to concentrations ranging from 0.25 to 10 mg/mL.
- Sample Solution Preparation: Dissolve a known amount of the **isomaltotetraose** sample in deionized water to a concentration within the range of the standard solutions. Filter the sample solution through a 0.45 μm membrane filter.
- HPLC Conditions:
 - Column Temperature: 40°C
 - Detector Temperature: 40°C
 - Flow Rate: 0.25 mL/min
 - Injection Volume: 3 μL
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area corresponding to **isomaltotetraose**. Calculate the purity of the sample by comparing its peak area to the calibration curve.

Enzymatic Hydrolysis Assay

This protocol is based on general methods for oligosaccharide hydrolysis.^[7]

Objective: To assess the susceptibility of **isomaltotetraose** to enzymatic hydrolysis.

Equipment and Reagents:

- Water bath or incubator set to the optimal temperature for the enzyme.
- α -Glucosidase or other relevant glycoside hydrolase.
- Appropriate buffer for the enzyme (e.g., 50 mM sodium acetate buffer, pH 4.5).
- **Isomaltotetraose** solution (e.g., 1 mg/mL in buffer).
- Method to stop the reaction (e.g., heating to 100°C).
- Analytical method to quantify hydrolysis products (e.g., HPLC, TLC).

Procedure:

- Prepare the **isomaltotetraose** substrate solution in the appropriate enzyme buffer.
- Pre-incubate the substrate solution at the optimal temperature for the enzyme.
- Add the enzyme to the substrate solution to initiate the reaction. A typical enzyme concentration might be 20 U/mL.
- Incubate the reaction mixture for a defined period (e.g., 24 hours), taking aliquots at various time points.
- Stop the reaction in the aliquots by heating at 100°C for 10 minutes.
- Analyze the hydrolysis products in the aliquots using an appropriate method like HPLC or TLC to identify and quantify the resulting monosaccharides and smaller oligosaccharides.

In Vitro Prebiotic Activity Assay

This protocol is a generalized procedure based on studies of prebiotic effects on gut microbiota.[7]

Objective: To evaluate the ability of **isomaltotetraose** to promote the growth of probiotic bacteria.

Equipment and Reagents:

- Anaerobic chamber.
- Incubator set to 37°C.
- Spectrophotometer or plate reader for measuring optical density.
- Probiotic bacterial strains (e.g., *Bifidobacterium longum*, *Lactobacillus plantarum*).
- Appropriate growth medium for the bacteria (e.g., MRS medium).
- **Isomaltotetraose**, glucose (as a non-selective control), and fructooligosaccharides (FOS, as a positive prebiotic control).

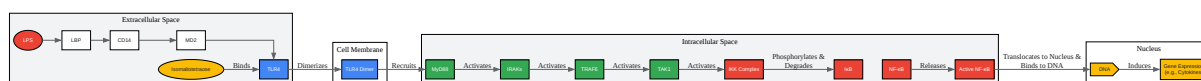
Procedure:

- Prepare the growth medium supplemented with 2% (w/v) of either **isomaltotetraose**, glucose, or FOS as the sole carbon source. A control medium with no added carbohydrate should also be prepared.
- Inoculate the prepared media with a fresh culture of the probiotic bacteria.
- Incubate the cultures at 37°C under anaerobic conditions for 24-48 hours.
- Monitor bacterial growth by measuring the optical density at 600 nm at regular intervals.
- Optionally, at the end of the incubation, plate serial dilutions of the cultures on appropriate agar plates to determine the colony-forming units (CFU/mL).
- The prebiotic effect can be quantified by comparing the growth in the **isomaltotetraose**-containing medium to the controls.

Signaling Pathway Involvement

Isomaltotetraose, as a prebiotic, primarily exerts its biological effects through the modulation of gut microbiota. The resulting metabolites, particularly short-chain fatty acids (SCFAs), and direct interactions of microbial components with host cells can influence various signaling pathways. Recent evidence suggests that isomalto/malto-polysaccharides can be recognized by Toll-like receptors (TLRs), specifically TLR2 and TLR4, which are key players in the innate immune system.

The following diagram illustrates the proposed signaling pathway initiated by the interaction of isomalto/malto-polysaccharides with TLR4, leading to the activation of the NF- κ B pathway and subsequent cellular responses.



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